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molecular formula C18H19BrO B8621209 2-(4-Bromophenyl)-1-(4-butylphenyl)ethan-1-one CAS No. 62856-23-9

2-(4-Bromophenyl)-1-(4-butylphenyl)ethan-1-one

Cat. No. B8621209
M. Wt: 331.2 g/mol
InChI Key: PHXJREPXHKDYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07479575B2

Procedure details

To a 1 L three-necked flask containing AlCl3 (40 g, 0.299 mol) in 1,2-dichloroethane (600 mL) under N2, butylbenzene (IVe) (49.7 mL, 0.299 mol) was added in one portion at −30° C. To this suspension (4-bromo-phenyl)-acetyl chloride (IIIa) (70 g, 0.299 mol) was added slowly over a period of 30min at such a rate that the internal temperature did not rise above −30° C. The reaction mixture was stirred at this temperature for 45 min and poured into an ice-cold solution of 1.5M HCl (1000 ml). The product was extracted into dichloromethane (2×500 ml), washed with 10% sodium bicarbonate solution (500 ml), water, brine and dried over Na2SO4. The solvent was evaporated under reduced pressure to obtain the titled compound as a white powder (m=90 g) in a 90.9% yield.
[Compound]
Name
three-necked
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
49.7 mL
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1000 mL
Type
reactant
Reaction Step Four
Yield
90.9%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH2:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:6][CH2:7][CH3:8].[Br:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][C:23](Cl)=[O:24])=[CH:18][CH:17]=1.Cl>ClCCCl>[Br:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][C:23]([C:12]2[CH:13]=[CH:14][C:9]([CH2:5][CH2:6][CH2:7][CH3:8])=[CH:10][CH:11]=2)=[O:24])=[CH:18][CH:17]=1 |f:0.1.2.3|

Inputs

Step One
Name
three-necked
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
40 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
49.7 mL
Type
reactant
Smiles
C(CCC)C1=CC=CC=C1
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)Cl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1000 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at this temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above −30° C
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into dichloromethane (2×500 ml)
WASH
Type
WASH
Details
washed with 10% sodium bicarbonate solution (500 ml), water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(=O)C1=CC=C(C=C1)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: PERCENTYIELD 90.9%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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